BenchChemオンラインストアへようこそ!

(S)-1,1,1,4,4,4-hexafluoro-2-butylamine

Asymmetric Synthesis Chiral Resolution Stereochemistry

(S)-1,1,1,4,4,4-Hexafluoro-2-butylamine (CAS 1349699-79-1) is a chiral fluorinated amine characterized by a stereogenic center bearing both an amino group and two trifluoromethyl substituents. This compound serves as a versatile building block in medicinal chemistry and asymmetric synthesis, where its defined (S)-stereochemistry and electron-withdrawing fluorine atoms are exploited to modulate molecular properties such as lipophilicity and metabolic stability.

Molecular Formula C4H5F6N
Molecular Weight 181.08 g/mol
CAS No. 1349699-79-1
Cat. No. B1464631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1,1,1,4,4,4-hexafluoro-2-butylamine
CAS1349699-79-1
Molecular FormulaC4H5F6N
Molecular Weight181.08 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)N)C(F)(F)F
InChIInChI=1S/C4H5F6N/c5-3(6,7)1-2(11)4(8,9)10/h2H,1,11H2/t2-/m0/s1
InChIKeyGULOIVMIPNLDLQ-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1,1,1,4,4,4-Hexafluoro-2-butylamine CAS 1349699-79-1: Chiral Fluorinated Amine Building Block for Asymmetric Synthesis


(S)-1,1,1,4,4,4-Hexafluoro-2-butylamine (CAS 1349699-79-1) is a chiral fluorinated amine characterized by a stereogenic center bearing both an amino group and two trifluoromethyl substituents [1]. This compound serves as a versatile building block in medicinal chemistry and asymmetric synthesis, where its defined (S)-stereochemistry and electron-withdrawing fluorine atoms are exploited to modulate molecular properties such as lipophilicity and metabolic stability [2]. The presence of six fluorine atoms imparts enhanced chemical and thermal stability, making it a valuable intermediate for developing pharmaceuticals, agrochemicals, and advanced materials [1].

Why Generic Substitution of (S)-1,1,1,4,4,4-Hexafluoro-2-butylamine is Not Advisable


Generic substitution of (S)-1,1,1,4,4,4-hexafluoro-2-butylamine with closely related analogs or racemic mixtures is scientifically unsound and can lead to significant experimental variability. The compound's value is intrinsically tied to its specific (S)-enantiomeric configuration and the unique physicochemical properties conferred by its hexafluorinated structure [1]. The introduction of fluorine atoms is a well-established strategy in medicinal chemistry to modulate amine basicity and enhance the bioavailability of drug candidates, effects that are highly dependent on the precise stereoelectronic environment [2]. Using a racemic mixture or an alternative fluorinated amine without the exact same stereochemistry and substitution pattern will introduce an uncontrolled variable, potentially altering reaction outcomes, pharmacokinetic profiles, and the reproducibility of synthetic protocols. The following evidence demonstrates the specific, quantifiable attributes that differentiate this compound and justify its selection.

Quantitative Differentiation Evidence for (S)-1,1,1,4,4,4-Hexafluoro-2-butylamine


Enantiomeric Purity as a Determinant of Stereoselective Synthesis Outcomes

The (S)-enantiomer of 1,1,1,4,4,4-hexafluoro-2-butylamine (CAS 1349699-79-1) is offered with a purity of 94.0% . In contrast, the racemic mixture (CAS 2228759-20-2) is a 1:1 mixture of both (R)- and (S)-enantiomers [1]. The use of a single, high-purity enantiomer versus a racemic mixture is a critical differentiator in asymmetric synthesis, where the presence of the opposite enantiomer can lead to diminished stereoselectivity and the formation of undesired diastereomers [2].

Asymmetric Synthesis Chiral Resolution Stereochemistry

Procurement Cost Analysis of (S)-1,1,1,4,4,4-Hexafluoro-2-butylamine

The cost per mmol for (S)-1,1,1,4,4,4-hexafluoro-2-butylamine (CAS 1349699-79-1) is £3.14 (approximately $4.00) based on a 250 mg unit at £413.00 . This represents a premium over a simpler, non-fluorinated chiral amine like (S)-butan-2-amine, which is available at a fraction of the cost due to its common use and simpler synthesis . This significant cost differential reflects the specialized synthetic routes required for introducing multiple trifluoromethyl groups while maintaining stereochemical integrity, justifying its procurement only when the unique properties of the fluorinated analog are essential.

Procurement Cost Analysis Specialty Chemicals

Density as a Proxy for Fluorine Content and Lipophilicity

(S)-1,1,1,4,4,4-hexafluoro-2-butylamine exhibits a density of 1.378 g/cm³ , which is substantially higher than the 0.724 g/cm³ density of its non-fluorinated counterpart, (S)-butan-2-amine [1]. This increase in density, a common effect of fluorination [2], correlates with the compound's enhanced lipophilicity and altered pharmacokinetic properties, making it a more effective building block for modulating drug-like characteristics.

Physicochemical Properties Lipophilicity Fluorine Chemistry

Defined (S)-Stereochemistry for Predictable Biological Activity

The (S)-enantiomer of 1,1,1,4,4,4-hexafluoro-2-butylamine has a defined absolute configuration, which is critical for biological applications. In medicinal chemistry, the stereochemical identity of a chiral amine can have profound effects on its biological activity, including potency, selectivity, and pharmacokinetics [1]. The use of a racemic mixture introduces the (R)-enantiomer, which may have different or even antagonistic effects, potentially confounding biological assays and structure-activity relationship (SAR) studies [2]. The commercial availability of the pure (S)-enantiomer allows researchers to directly interrogate the stereochemical requirements of their biological target.

Chirality Medicinal Chemistry Pharmacology

Electron-Withdrawing Effect of Trifluoromethyl Groups on Amine Basicity

The presence of two trifluoromethyl (-CF3) groups adjacent to the amine functionality in (S)-1,1,1,4,4,4-hexafluoro-2-butylamine significantly reduces the basicity (pKa) of the amine compared to its non-fluorinated counterpart, (S)-butan-2-amine [1]. While a specific experimental pKa value for this compound was not located, the well-established electron-withdrawing effect of -CF3 groups lowers the pKa of primary amines by several units [2]. This reduction in basicity is a key mechanism by which fluorination enhances the metabolic stability and membrane permeability of amine-containing drug candidates, as a less basic amine is less prone to protonation at physiological pH [3].

Fluorine Chemistry Medicinal Chemistry Bioisosterism

Optimal Application Scenarios for (S)-1,1,1,4,4,4-Hexafluoro-2-butylamine


Stereoselective Synthesis of Chiral Fluorinated Pharmaceuticals

This compound is ideally suited as a chiral building block for introducing a hexafluorinated, stereodefined amine moiety into drug candidates. Its defined (S)-stereochemistry, as established in the comparative evidence [1], is essential for achieving high enantiomeric excess in asymmetric syntheses, a critical parameter for developing single-enantiomer drugs with predictable pharmacology. The incorporation of multiple fluorine atoms is a proven strategy to enhance the metabolic stability and membrane permeability of bioactive molecules, as supported by the well-documented effects of fluorine on amine basicity and lipophilicity [2].

Medicinal Chemistry for Bioisosteric Replacement

In drug discovery, this amine serves as a powerful bioisostere for non-fluorinated alkyl amines. The significant reduction in amine basicity, inferred from the electron-withdrawing effect of the trifluoromethyl groups [1], can dramatically improve a drug candidate's oral bioavailability by reducing premature protonation in the gut. Furthermore, the increased lipophilicity, reflected in the compound's higher density [2], can enhance passive membrane diffusion and target tissue penetration. These combined effects make it a strategic choice for optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a lead compound.

Asymmetric Catalysis and Chiral Ligand Design

The compound can be employed to synthesize chiral ligands and organocatalysts where the strong electron-withdrawing nature of the hexafluoroalkyl group is required. The (S)-configuration is paramount for inducing asymmetry in catalytic transformations, a principle validated by its comparison to a racemic mixture [1]. The unique steric and electronic environment created by the two CF3 groups adjacent to the stereocenter can lead to novel catalyst architectures with enhanced selectivity and turnover, a concept well-supported in the broader field of fluorinated organocatalysis [2].

Development of Fluorinated Advanced Materials

This chiral amine can be used to synthesize fluorinated monomers and building blocks for advanced materials, such as liquid crystals or specialty polymers, where the (S)-stereochemistry and high fluorine content are critical. The enhanced thermal and chemical stability imparted by the C-F bonds, combined with the defined stereochemistry, can result in materials with unique electro-optical or self-assembling properties [1]. The ability to procure the compound as a single, high-purity enantiomer [2] is essential for creating materials with uniform and predictable macroscopic behavior.

Quote Request

Request a Quote for (S)-1,1,1,4,4,4-hexafluoro-2-butylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.